(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
2-[(E)-but-2-enyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O3/c1-4-5-6-24-17(26)15-16(21(3)19(24)27)20-18-23(14(2)13-25(15)18)8-7-22-9-11-28-12-10-22/h4-5,13H,6-12H2,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVBCRGQUAJADF-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2C=C(N3CCN4CCOCC4)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2C=C(N3CCN4CCOCC4)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and immune modulation. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure
The compound is characterized by its imidazo[2,1-f]purine core with specific substituents that may contribute to its biological properties. The presence of the morpholinoethyl group is particularly notable for its potential interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to act as a STING (Stimulator of Interferon Genes) agonist . STING pathways are crucial for the activation of innate immunity and have been implicated in anti-tumor responses. STING agonists can enhance the immune system's ability to recognize and attack cancer cells.
Biological Activity Overview
-
Anti-Cancer Activity :
- The compound has shown promising results in inhibiting the growth of various cancer cell lines. Specifically, studies have indicated that it can induce apoptosis in tumor cells by activating immune responses through STING pathways .
- In vitro studies demonstrated significant cytotoxic effects against HepG2 (liver cancer), MCF-7 (breast cancer), and A375 (melanoma) cell lines, suggesting its potential as a therapeutic agent .
- Cytotoxicity Assays :
- Immune Modulation :
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anti-Cancer | HepG2 | 15 | Induction of apoptosis via STING activation |
| MCF-7 | 20 | Immune modulation | |
| A375 | 18 | Cytotoxicity through immune pathways |
Case Studies
- Study on HepG2 Cells : A recent study evaluated the compound's effects on HepG2 cells, demonstrating an IC50 value of 15 µM. The mechanism involved the activation of STING pathways leading to increased interferon production and subsequent apoptosis in cancer cells .
- MCF-7 Cell Line Analysis : In another investigation involving MCF-7 cells, the compound exhibited an IC50 value of 20 µM, indicating significant cytotoxicity. The study highlighted the role of immune cell recruitment in enhancing anti-tumor responses .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?
- Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic chemistry. Key steps include:
- N-Alkylation : Introducing the morpholinoethyl group via alkylation of a purine precursor using 2-morpholinoethyl chloride/bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Cyclization : Formation of the imidazo[2,1-f]purine core via palladium-catalyzed reductive cyclization, as described for analogous N-heterocycles using formic acid derivatives as CO surrogates .
- Stereochemical Control : Ensuring the (E)-configuration of the but-2-en-1-yl substituent via base-mediated elimination or Wittig-like reactions .
- Key Challenges : Purification of intermediates and minimizing byproducts (e.g., Z-isomers or over-alkylation).
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. The morpholinoethyl group’s protons (~δ 2.5–3.5 ppm) and but-2-en-1-yl vinyl protons (~δ 5.5–6.5 ppm) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~442.2).
- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry, as demonstrated for structurally related purine-diones .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 2–9). The morpholinoethyl group enhances water solubility compared to non-polar analogs .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Susceptible to hydrolysis at the morpholine moiety under acidic conditions .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?
- Methodological Answer :
- Reaction Optimization : Use design of experiments (DoE) to screen variables (temperature, solvent, catalyst loading). For Pd-catalyzed steps, optimize CO surrogate ratios to avoid incomplete cyclization .
- Byproduct Analysis : Identify major impurities (e.g., N7 vs. N9 alkylation isomers) via LC-MS and adjust protecting group strategies .
- Case Study : In analogous purine-diones, yields improved from 45% to 72% by switching from DMF to DMAc as a solvent .
Q. What computational tools are suitable for predicting the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with adenosine receptors (common targets for purine derivatives). The morpholinoethyl group may engage in hydrogen bonding with Asp52 in A₂A receptors .
- MD Simulations : Assess dynamic stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS).
- Limitations : Computational predictions require validation via SPR or radioligand binding assays .
Q. How should researchers address contradictory bioactivity data across different assay platforms?
- Methodological Answer :
- Assay Validation : Compare results from orthogonal assays (e.g., cell-based vs. enzymatic assays). For example, discrepancies in IC₅₀ values may arise from off-target effects or assay interference (e.g., compound autofluorescence) .
- Data Normalization : Use reference standards (e.g., theophylline for adenosine receptor studies) to calibrate inter-assay variability .
- Case Study : A 2-fold difference in IC₅₀ values between FLIPR and cAMP assays was traced to differences in intracellular calcium levels .
Q. What strategies can elucidate the compound’s metabolic fate in vitro?
- Methodological Answer :
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS. The morpholinoethyl group is prone to oxidative N-dealkylation, generating morpholine and ethylene glycol metabolites .
- Enzyme Inhibition Studies : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
Key Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
